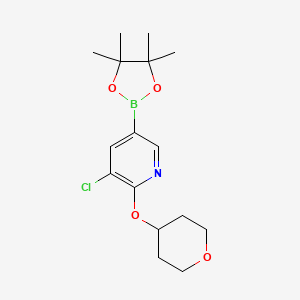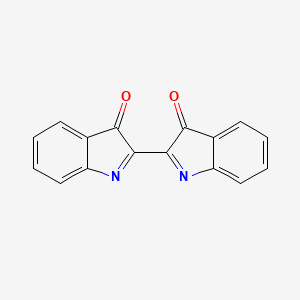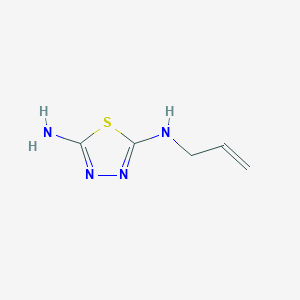
2-Nitromethylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitromethylimidazole is a compound belonging to the nitroimidazole family, characterized by the presence of a nitro group attached to the imidazole ring. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antiprotozoal agents . The nitro group in these compounds plays a crucial role in their biological activity, making them valuable in various therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitromethylimidazole typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . Another approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and controlled nitration. The use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, has also been explored to enhance the yield and selectivity of the desired product .
化学反应分析
Types of Reactions
2-Nitromethylimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminoimidazole derivatives.
Substitution: The nitro group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenation reactions typically involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of nitrosoimidazole or nitrate derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
科学研究应用
2-Nitromethylimidazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-nitromethylimidazole involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. In the case of its use as an antibiotic, the reduced nitro group forms free radicals that damage bacterial DNA, proteins, and membranes, ultimately leading to cell death . The compound’s ability to target hypoxic cells makes it particularly effective against anaerobic bacteria and parasites .
相似化合物的比较
Similar Compounds
Metronidazole: A 5-nitroimidazole derivative used to treat anaerobic bacterial and protozoal infections.
Tinidazole: Another 5-nitroimidazole with similar applications to metronidazole.
Benznidazole: A 2-nitroimidazole used primarily for the treatment of Chagas disease.
Uniqueness of 2-Nitromethylimidazole
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry. Additionally, its effectiveness against hypoxic cells highlights its potential in targeting anaerobic infections and certain types of cancer .
属性
CAS 编号 |
393516-79-5 |
|---|---|
分子式 |
C4H5N3O2 |
分子量 |
127.10 g/mol |
IUPAC 名称 |
2-(nitromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H5N3O2/c8-7(9)3-4-5-1-2-6-4/h1-2H,3H2,(H,5,6) |
InChI 键 |
UJGLGHFVENLPLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N1)C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate](/img/structure/B13100236.png)




![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)

![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)


![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)

